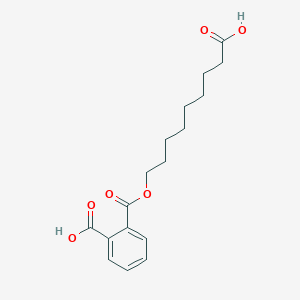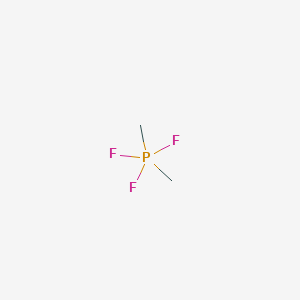
Dimethyltrifluorophosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltrifluorophosphorane, with the molecular formula C2H6F3P, is a chemical compound that belongs to the class of fluorophosphoranes. It is characterized by the presence of two methyl groups and three fluorine atoms attached to a phosphorus atom. This compound is known for its unique chemical properties and has been the subject of various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyltrifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. This reaction typically involves the following steps:
Reactants: Trimethylphosphine sulfide and antimony trifluoride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve the use of continuous reactors and advanced purification techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyltrifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with strong fluoride donors such as cesium fluoride, tetramethylammonium fluoride, and tetramethylphosphonium fluoride to form dimethyltetrafluorophosphates.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new phosphorus-fluorine bonds.
Common Reagents and Conditions:
Reagents: Strong fluoride donors like cesium fluoride and tetramethylammonium fluoride.
Major Products:
Dimethyltetrafluorophosphates: Formed through substitution reactions with fluoride donors.
Wissenschaftliche Forschungsanwendungen
Dimethyltrifluorophosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds similar to this compound are often explored for their potential use in drug development and biochemical studies.
Wirkmechanismus
The mechanism by which dimethyltrifluorophosphorane exerts its effects involves the formation of strong phosphorus-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a fluorine donor in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Trimethyldifluorophosphorane (C3H9F2P): Similar in structure but contains one less fluorine atom and one more methyl group.
Trifluorophosphine (PF3): Contains three fluorine atoms but lacks methyl groups.
Uniqueness: Dimethyltrifluorophosphorane is unique due to its specific combination of methyl and fluorine groups attached to a phosphorus atom. This unique structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
811-79-0 |
|---|---|
Molekularformel |
C2H6F3P |
Molekulargewicht |
118.04 g/mol |
IUPAC-Name |
trifluoro(dimethyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6F3P/c1-6(2,3,4)5/h1-2H3 |
InChI-Schlüssel |
KNASZCLKUVTJSF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


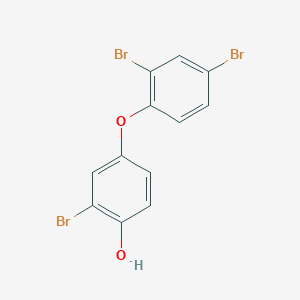
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
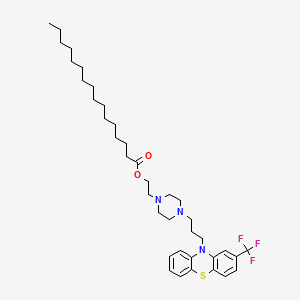
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)
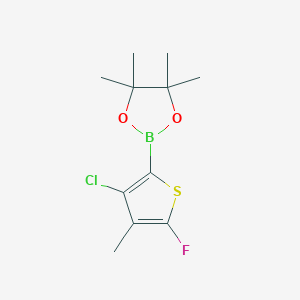
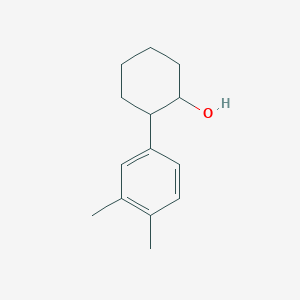
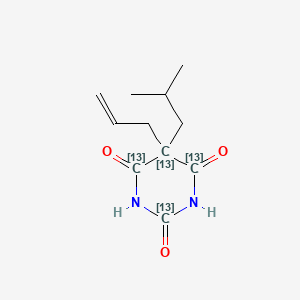

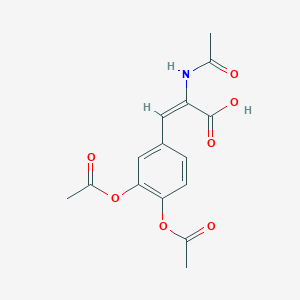
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
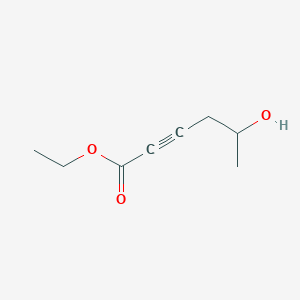
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)

